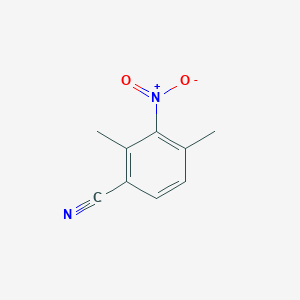

2,4-Dimethyl-3-nitrobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4-Dimethyl-3-nitrobenzonitrile” is likely a nitro derivative of benzonitrile, which is an aromatic compound . The “2,4-Dimethyl” indicates that there are methyl groups on the 2nd and 4th carbons of the benzene ring, and the “3-nitro” suggests a nitro group on the 3rd carbon .

Synthesis Analysis

The synthesis of nitrobenzonitriles generally involves the reaction of the corresponding benzaldehyde with hydroxylamine hydrochloride . The reaction is typically carried out in a solvent like DMSO at elevated temperatures .Molecular Structure Analysis

The molecular structure of “2,4-Dimethyl-3-nitrobenzonitrile” would be expected to have a benzene ring as the core structure, with methyl groups attached to the 2nd and 4th carbons, and a nitro group attached to the 3rd carbon .Chemical Reactions Analysis

Nitrobenzonitriles can undergo various reactions depending on the conditions. For example, they can participate in nucleophilic substitution reactions at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dimethyl-3-nitrobenzonitrile” would be expected to be similar to those of other nitrobenzonitriles. These might include a relatively high density, good solubility in organic solvents, and a strong absorption in the UV-visible spectrum due to the presence of the nitro group .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-Dimethyl-3-nitrobenzonitrile, focusing on six unique fields:

Pharmaceutical Intermediates

2,4-Dimethyl-3-nitrobenzonitrile is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting specific enzymes or receptors in the body. This compound’s ability to introduce nitro and nitrile groups into complex molecules makes it valuable in medicinal chemistry .

Organic Synthesis

In organic synthesis, 2,4-Dimethyl-3-nitrobenzonitrile serves as a versatile building block. It is used in the preparation of more complex organic molecules through various chemical reactions such as nucleophilic substitution, reduction, and coupling reactions. Its stability and reactivity make it a preferred choice for synthesizing a wide range of organic compounds .

Material Science

This compound is also explored in material science for the development of novel materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and chemical resistance. Researchers are investigating its potential in creating advanced materials for industrial applications .

Agricultural Chemicals

2,4-Dimethyl-3-nitrobenzonitrile is used in the development of agricultural chemicals, including herbicides and pesticides. Its chemical properties allow it to act as an effective agent in controlling unwanted vegetation and pests, contributing to increased agricultural productivity and sustainability .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard or reference material in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accuracy and reliability in chemical analysis .

Environmental Science

Research in environmental science has explored the use of 2,4-Dimethyl-3-nitrobenzonitrile in studying the degradation and transformation of pollutants. Its role in environmental chemistry includes serving as a model compound to understand the behavior of similar nitroaromatic compounds in the environment, aiding in the development of remediation strategies .

作用機序

Safety and Hazards

将来の方向性

The future directions for “2,4-Dimethyl-3-nitrobenzonitrile” would likely depend on its specific applications. Nitrobenzonitriles have been used in the synthesis of various bioactive molecules , so potential future directions could involve exploring new synthetic routes or applications in medicinal chemistry.

特性

IUPAC Name |

2,4-dimethyl-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-4-8(5-10)7(2)9(6)11(12)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZSWXDYLOPJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-3-nitrobenzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2696973.png)

![3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2696974.png)

![6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2696979.png)

![2-({[4-(Dimethylamino)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2696987.png)